![molecular formula C9H7Cl2N3O B1463907 [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol CAS No. 1249864-90-1](/img/structure/B1463907.png)

[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol

Übersicht

Beschreibung

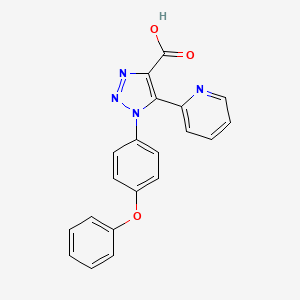

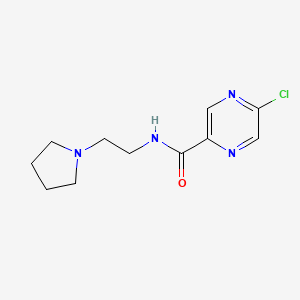

“[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol” is a chemical compound that belongs to the class of 1,2,4-triazoles . Triazoles are a popular scaffold in drug design due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

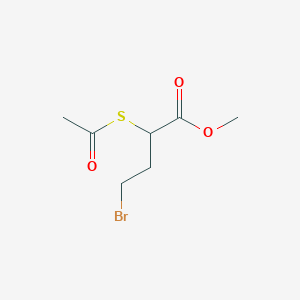

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves the reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

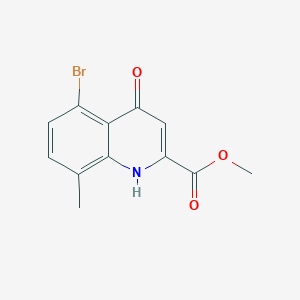

Molecular Structure Analysis

The molecular structure of “[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol” can be represented by the InChI code: 1S/C9H7Cl2N3O/c10-6-1-2-9 (8 (11)3-6)14-4-7 (5-15)12-13-14/h1-4,15H,5H2 . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

1,2,4-Triazole derivatives have been found to exhibit potent inhibitory activities against various cancer cell lines . They have also shown improved activity when a chloro group is present on the N-methyl aniline ring .

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Triazole derivatives, including “[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol”, have been synthesized and evaluated as promising anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . The safety of these compounds was also evaluated on MRC-5, a normal cell line, and most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Antitubercular Agents

Triazole derivatives have also been synthesized and assigned as potential anti-tuberculosis substances . The in vitro test was done against M. tuberculosis H 37 Ra, M. phlei, M. smegmatis, and M. timereck . The results clearly confirmed the antituberculosis potential of these compounds .

Antifungal Activity

Triazole derivatives, including “[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol”, have been studied for their antifungal activity .

Molecular Docking Studies

Molecular docking studies have been carried out for all investigated compounds using the Mycobacterium tuberculosis cytochrome P450 CYP121 enzyme as a molecular target connected with antimycobacterial activity .

Zukünftige Richtungen

The future directions for the research and development of 1,2,4-triazole derivatives include the discovery and development of more effective and potent anticancer agents . These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Wirkmechanismus

Keep in mind that this information is based on existing knowledge, and ongoing studies may reveal additional insights.

: Sunil Kumar & Ritika. “A brief review of the biological potential of indole derivatives.” Future Journal of Pharmaceutical Sciences, 6, Article number: 121 (2020). Read more

Eigenschaften

IUPAC Name |

[1-(2,5-dichlorophenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRAYFYLCHSFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=C(N=N2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)

![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)